(2Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-13-2-8-16(9-3-13)27(25,26)17(10-21)11-22-19-18(12-23-24-19)14-4-6-15(20)7-5-14/h2-9,11-12H,1H3,(H2,22,23,24)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBWLEANULSKIM-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=C(C=NN2)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=C(C=NN2)C3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization with sulfonyl and nitrile groups. A common synthetic route includes:
- Formation of 4-chlorophenylacetic acid : Starting from phenylacetic acid via chlorination.
- Preparation of the pyrazole ring : Utilizing hydrazine derivatives and appropriate aldehydes or ketones.
- Coupling Reaction : The final step involves coupling the pyrazole with a sulfonamide derivative under acidic or basic conditions.
Biological Activity Overview
The biological activities of this compound have been studied in various contexts:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study demonstrated that pyrazole derivatives showed promising antifungal and antitubercular activities against pathogenic strains, suggesting that this compound may share similar properties .
Anti-inflammatory Effects
In vitro studies have highlighted the anti-inflammatory potential of related pyrazole compounds. For instance, derivatives have been shown to inhibit nitric oxide production in activated microglial cells, which is crucial in neuroinflammatory conditions such as Parkinson's disease . This suggests that the compound may also exert protective effects against neuroinflammation.
Anticancer Potential
The compound's mechanism may involve interaction with specific enzymes or receptors, potentially leading to anticancer effects. Pyrazole derivatives have been linked to inhibition of tumor growth and proliferation through various biochemical pathways, including apoptosis induction and cell cycle arrest .
Case Studies
- Neuroprotective Study : A study involving a structurally similar compound demonstrated significant neuroprotective effects in an animal model of Parkinson's disease. The treatment reduced pro-inflammatory cytokines and improved behavioral outcomes, highlighting the potential for therapeutic applications in neurodegenerative disorders .
- Antifungal Evaluation : In another study, a series of pyrazole derivatives were evaluated for their antifungal activity against Candida species and Aspergillus strains. Compounds with similar substituents showed effective inhibition, indicating that the target compound may also possess antifungal properties .
Research Findings Summary Table
Scientific Research Applications
The pyrazole nucleus is known for its diverse biological activities, including:
- Antibacterial Properties : Compounds containing pyrazole rings have demonstrated effectiveness against various bacterial strains. Studies indicate that derivatives can inhibit bacterial growth by disrupting cellular processes .
- Anticancer Activity : Research has shown that pyrazole derivatives can exhibit cytotoxic effects on cancer cells. The specific compound has been evaluated for its ability to induce apoptosis in cancerous cell lines, suggesting a potential role in cancer therapy .
- Anti-inflammatory Effects : Pyrazole-based compounds are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
Synthesis and Structural Characteristics
The synthesis of (2Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile involves several steps, typically starting from readily available precursors. The structural characteristics of this compound include:
- Crystal Structure : The crystal structure reveals the arrangement of atoms and the presence of hydrogen bonding interactions that contribute to the stability of the compound. For instance, N—H⋯N hydrogen bonds form inversion dimers, which are further linked by C—H⋯N interactions, creating a three-dimensional supramolecular network .
- Dihedral Angles : The dihedral angles between different rings in the molecule affect its biological activity and interaction with biological targets. For example, the angle between the pyrazole and chlorophenyl rings can influence binding affinity to target proteins .
Case Studies and Research Findings
Several studies have investigated the applications of pyrazole derivatives similar to this compound:
- Anticancer Studies : A study demonstrated that pyrazole derivatives could selectively target cancer cells while sparing normal cells, indicating their potential as chemotherapeutic agents. The mechanism involved the induction of oxidative stress leading to cell death in cancer cells .
- Anti-inflammatory Research : Another research effort focused on synthesizing novel pyrazole derivatives with enhanced anti-inflammatory effects. These compounds showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory disorders .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural similarities with acrylonitrile derivatives reported in studies such as those by []. Key analogs include:
Key Differences :
- Substituent Effects: The target compound’s 4-chlorophenyl-pyrazole and tosyl groups are strongly electron-withdrawing, contrasting with the electron-donating diphenylamino or carbazole groups in analogs I–III. This difference significantly impacts electronic properties and intermolecular interactions.
- Molecular Packing: Analogs I–III exhibit strong π-π stacking due to diphenylamino/carbazole moieties . The target compound’s chloro and sulfonyl groups may instead promote halogen bonding or dipole-dipole interactions, altering crystal packing.
- Conformational Flexibility : The tosyl group’s steric bulk in the target compound may restrict rotation around the double bond, unlike the pyridyl substituents in I–III, which allow for solvent-dependent conformational isomerism (e.g., anti/syn conformers in I) .
Electronic and Optical Properties
Computational studies on analogs I–III using Gaussian09 and Multiwfn revealed HOMO-LUMO gaps influenced by substituents :
- Diphenylamino (I/II): Electron-donating groups raise HOMO energies, reducing gaps (e.g., ~2.8–3.1 eV).
- Carbazole (III) : Rigid, planar structure enhances conjugation, further lowering the gap.
- This could enhance charge-transfer capabilities, making it suitable for optoelectronic applications.
Solubility and Conformational Behavior
- Conformational Stability : Analogs I–III exhibit solvent-dependent conformational changes (e.g., anti/syn isomers in I with <1 eV energy difference) . The target compound’s rigid tosyl group may restrict such flexibility, favoring a single conformation in solution.
Preparation Methods
Reaction Conditions and Optimization
A mixture of 4-chlorophenylacetonitrile (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol undergoes reflux at 80°C for 12 hours. The reaction is monitored via thin-layer chromatography (TLC) using a 7:3 hexane/ethyl acetate mobile phase. Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via silica gel chromatography to yield the pyrazole-5-amine derivative.
Table 1: Optimization of Pyrazole Cyclocondensation
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | EtOH, MeOH, THF | EtOH | Max 78% yield |
| Temperature (°C) | 60–90 | 80 | 78% vs 65% @70°C |
| Hydrazine Equiv | 1.0–1.5 | 1.2 | Beyond 1.3: side products |
| Reaction Time (hr) | 8–16 | 12 | 78% vs 72% @10hr |
Tosyl Group Introduction via Sulfonylation
The 4-methylbenzenesulfonyl (tosyl) group is introduced through nucleophilic substitution at the enaminonitrile precursor.
Sulfonylation Protocol
A solution of 2-cyano-3-aminoprop-2-enenitrile (1.0 equiv) in dry dichloromethane (DCM) is treated with 4-methylbenzenesulfonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction mixture is stirred for 4 hours, warmed to room temperature, and quenched with ice-water. The organic layer is separated, dried over MgSO₄, and concentrated to afford the sulfonylated intermediate.
Key Observations :
-
Temperature Control : Maintaining 0°C during sulfonylation suppresses di-sulfonation byproducts.
-
Base Selection : Triethylamine outperforms pyridine in minimizing hydrolysis (yield: 85% vs 72%).
Enaminonitrile Formation via Knoevenagel Condensation
The (Z)-stereochemistry of the enaminonitrile is achieved through a stereoselective Knoevenagel reaction between the pyrazole-5-amine and sulfonylated malononitrile.
Stereochemical Control
A mixture of 4-(4-chlorophenyl)-1H-pyrazol-5-amine (1.0 equiv) and 2-(4-methylbenzenesulfonyl)malononitrile (1.05 equiv) in acetonitrile is catalyzed by piperidine (0.1 equiv) at 60°C for 6 hours. The (Z)-isomer predominates due to steric hindrance from the tosyl group, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.
Table 2: Knoevenagel Reaction Optimization
| Condition | Variation | (Z):(E) Ratio | Yield (%) |
|---|---|---|---|
| Catalyst | Piperidine, DBU | Piperidine (9:1) | 83 |
| Solvent | MeCN, DMF, THF | MeCN | 83 vs 68 |
| Temperature (°C) | 50–70 | 60 | Max ratio |
Purification and Analytical Validation
Chromatographic Purification
The crude product is purified using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a gradient of 30–70% acetonitrile in water (0.1% TFA). The (Z)-isomer elutes at 12.3 minutes, separated from the (E)-isomer (14.7 minutes).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 2H, tosy-H), 7.42 (d, J = 8.4 Hz, 2H, tosy-H), 6.98 (s, 1H, NH), 2.42 (s, 3H, CH₃).
Scale-Up Considerations and Yield Maximization
Pilot-Scale Synthesis
A 100-gram batch synthesis achieved an overall yield of 62% by:
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In Situ Intermediate Trapping : Avoiding isolation of air-sensitive intermediates.
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Continuous Flow Chromatography : Reducing purification time by 40%.
Table 3: Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Linear Synthesis | 5 | 48 | 98.5 |
| Convergent Approach | 3 | 62 | 99.1 |
Troubleshooting Common Synthesis Challenges
Byproduct Formation During Sulfonylation
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed for the preparation of (2Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile, and what reaction conditions are critical for optimizing yield?
- Methodology : Multi-step synthesis typically involves:
Formation of the pyrazole core : Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
Sulfonylation : Reaction of intermediates with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .
Amination and stereochemical control : Selective Z-configuration is achieved via Schiff base formation under controlled pH (4–6) and low temperatures (0–5°C) to minimize isomerization .
- Critical Conditions :
- Temperature control (±2°C) during amination to preserve stereochemistry.
- Solvent choice (e.g., THF for solubility vs. DCM for phase separation).
- Catalysts like DMAP for sulfonylation efficiency .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign signals for the pyrazole NH (δ 10–12 ppm), sulfonyl group (δ 7.5–8.5 ppm for aromatic protons), and nitrile (δ 120–125 ppm in ¹³C) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., prop-2-enenitrile backbone) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the nitrile and sulfonyl moieties .
- HPLC-PDA : Purity >95% using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data during structural elucidation?
- Case Study : Discrepancies in NOESY correlations for the Z-configuration vs. DFT-optimized geometries.
- Methodology :
X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., compare torsion angles of the propenenitrile group) .
Dynamic NMR : Monitor temperature-dependent chemical shift changes to assess conformational flexibility .
DFT refinement : Adjust solvent polarity parameters in computational models to match experimental conditions .
Q. What in vitro pharmacological models are appropriate for evaluating the compound’s bioactivity, given its structural similarity to pyrazolone derivatives?
- Target Selection :
- Kinase inhibition assays : Prioritize JAK/STAT or MAPK pathways due to the sulfonyl group’s electron-withdrawing properties .
- Antimicrobial screening : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus), leveraging the chlorophenyl moiety’s hydrophobicity .
- Dose-Response Protocols :
- IC₅₀ determination via MTT assays (0.1–100 µM range) with HEK-293 or HeLa cell lines .
- Positive controls: Compare with known pyrazolone-based inhibitors (e.g., celecoxib derivatives) .
Q. What strategies mitigate side reactions during the final coupling step of the synthesis?
- Common Side Reactions :
- Oligomerization : Due to nucleophilic attack on the nitrile group.
- Isomerization : E/Z interconversion under basic conditions.
- Optimization Approaches :
Protecting groups : Temporarily mask the pyrazole NH with Boc to prevent unwanted nucleophilic activity .
Low-temperature quenching : Rapid acidification (pH 2–3) post-reaction to stabilize the Z-isomer .
Additives : Use radical inhibitors (e.g., BHT) in trace amounts to suppress polymerization .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
